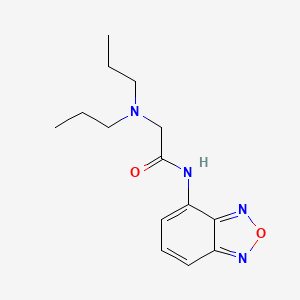
N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring, which is known for its fluorescent properties, making it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide typically involves the reaction of 2,1,3-benzoxadiazole derivatives with glycinamide derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include nitrobenzoxadiazole and dipropylamine, which react under controlled temperatures and pH conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide involves its interaction with specific molecular targets. The benzoxadiazole ring is known to interact with various biomolecules, leading to changes in fluorescence properties. This interaction can be used to monitor biological processes and detect specific analytes. The compound’s effects are mediated through pathways involving fluorescence resonance energy transfer (FRET) and other photophysical mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-2,1,3-benzoxadiazol-4-yl-N~2~,N~2~-dipropylglycinamide: Known for its unique fluorescent properties.
This compound derivatives: Variants with different substituents on the benzoxadiazole ring.
Other benzoxadiazole compounds: Compounds with similar core structures but different functional groups.
Uniqueness
This compound stands out due to its specific combination of the benzoxadiazole ring and glycinamide moiety, which imparts unique fluorescent properties and makes it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C14H20N4O2/c1-3-8-18(9-4-2)10-13(19)15-11-6-5-7-12-14(11)17-20-16-12/h5-7H,3-4,8-10H2,1-2H3,(H,15,19) |
InChI Key |
FXBTUUAFXLPBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1=CC=CC2=NON=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-fluorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965451.png)
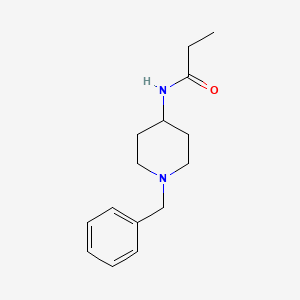
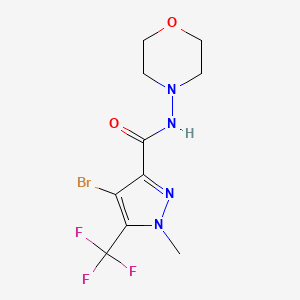
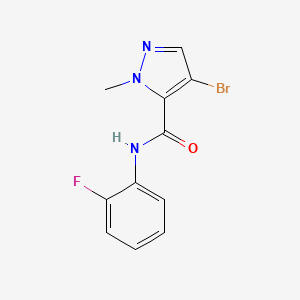
![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B10965472.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10965491.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10965493.png)
![N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965495.png)
![N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B10965501.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B10965506.png)
![1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965509.png)
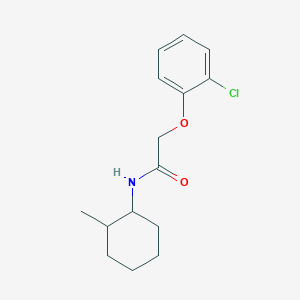
![methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965524.png)
![3-(4-chlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965525.png)
